
3-Isobutyl-1,3-dimethylindolin-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isobutyl-1,3-dimethylindolin-2-imine: is a chemical compound belonging to the class of imines. Imines are nitrogen analogues of aldehydes and ketones, containing a carbon-nitrogen double bond (C=N) instead of a carbon-oxygen double bond (C=O). This compound is characterized by its unique structure, which includes an indoline core substituted with isobutyl and dimethyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyl-1,3-dimethylindolin-2-imine typically involves the condensation of a primary amine with an aldehyde or ketone. The reaction proceeds through the formation of a Schiff base, where the primary amine reacts with the carbonyl group of the aldehyde or ketone, resulting in the elimination of water and the formation of the imine bond (C=N). The reaction is often catalyzed by an acid to enhance the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product. The use of solvents and purification techniques, such as distillation or crystallization, may also be employed to isolate and purify the compound .
化学反応の分析
Types of Reactions: 3-Isobutyl-1,3-dimethylindolin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group (C=N) to an amine group (C-NH).
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated products, while reduction may produce amines .
科学的研究の応用
Chemistry: In chemistry, 3-Isobutyl-1,3-dimethylindolin-2-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, the compound may be used as a probe to study enzyme mechanisms or as a ligand in the development of new drugs. Its ability to interact with biological molecules makes it valuable in understanding biochemical processes .
Medicine: In medicine, this compound may have potential therapeutic applications. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases .
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, dyes, and other materials. Its unique properties make it suitable for various industrial applications .
作用機序
The mechanism of action of 3-Isobutyl-1,3-dimethylindolin-2-imine involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
3-Isobutyl-1,3-dimethylindolin-2-one: This compound is similar in structure but contains a carbonyl group (C=O) instead of an imine group (C=N).
3-Isobutyl-1,3-dimethylindolin-2-amine: This compound contains an amine group (C-NH) instead of an imine group (C=N).
Uniqueness: The uniqueness of 3-Isobutyl-1,3-dimethylindolin-2-imine lies in its imine group, which imparts specific reactivity and properties.
特性
分子式 |
C14H20N2 |
|---|---|
分子量 |
216.32 g/mol |
IUPAC名 |
1,3-dimethyl-3-(2-methylpropyl)indol-2-imine |
InChI |
InChI=1S/C14H20N2/c1-10(2)9-14(3)11-7-5-6-8-12(11)16(4)13(14)15/h5-8,10,15H,9H2,1-4H3 |
InChIキー |
XVJSHMIVGIUHMD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1(C2=CC=CC=C2N(C1=N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


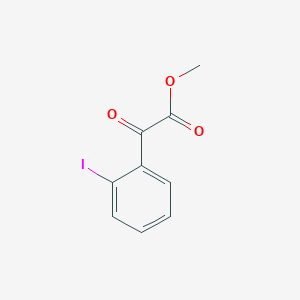
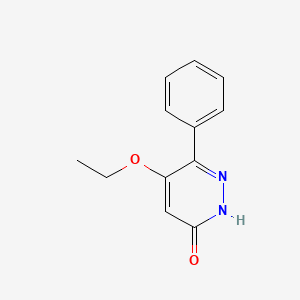
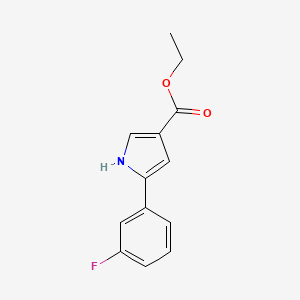
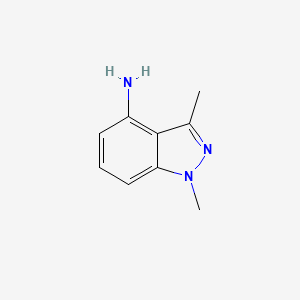
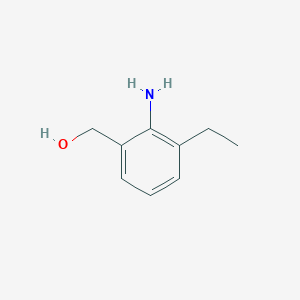
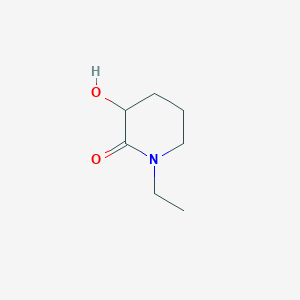
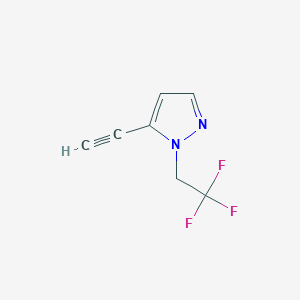


![(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13115739.png)

![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)


